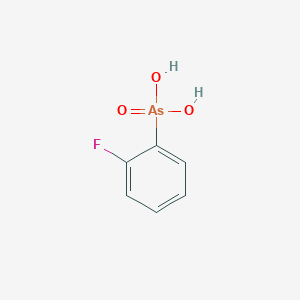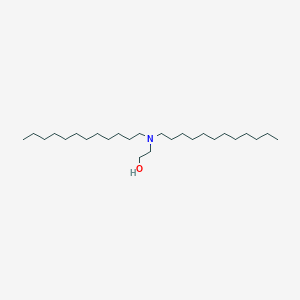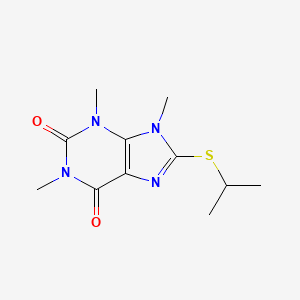
1,3,9-Trimethyl-8-(propan-2-ylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,9-Trimethyl-8-(propan-2-ylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione is a chemical compound with the molecular formula C11H16N4O2S It is known for its unique structure, which includes a purine core substituted with methyl and propan-2-ylsulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,9-Trimethyl-8-(propan-2-ylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione typically involves the alkylation of a purine derivative. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the purine derivative reacts with an alkylating agent to introduce the propan-2-ylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
化学反应分析
Types of Reactions
1,3,9-Trimethyl-8-(propan-2-ylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine core or the substituents.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the purine core.
科学研究应用
1,3,9-Trimethyl-8-(propan-2-ylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1,3,9-Trimethyl-8-(propan-2-ylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target. For example, it may inhibit purine metabolism enzymes, leading to altered cellular functions.
相似化合物的比较
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Similar in structure but lacks the propan-2-ylsulfanyl group.
Theobromine (3,7-Dimethylxanthine): Similar purine core but different substitution pattern.
Theophylline (1,3-Dimethylxanthine): Another purine derivative with different methylation.
Uniqueness
1,3,9-Trimethyl-8-(propan-2-ylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
6299-06-5 |
|---|---|
分子式 |
C11H16N4O2S |
分子量 |
268.34 g/mol |
IUPAC 名称 |
1,3,9-trimethyl-8-propan-2-ylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2S/c1-6(2)18-10-12-7-8(13(10)3)14(4)11(17)15(5)9(7)16/h6H,1-5H3 |
InChI 键 |
NNQPHJAJCALWFR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)SC1=NC2=C(N1C)N(C(=O)N(C2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B14010131.png)
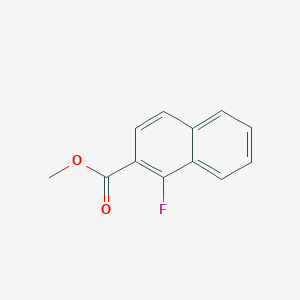
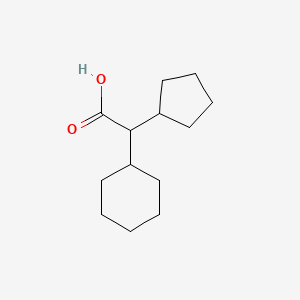
![4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzene-1,3-dicarboxamide](/img/structure/B14010144.png)
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B14010146.png)
![1-(Benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene](/img/structure/B14010151.png)
![2-chloro-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B14010169.png)
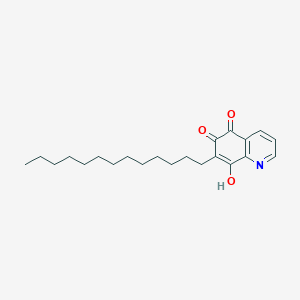
![6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine](/img/structure/B14010176.png)
![5H-Benzo[a]phenothiazine](/img/structure/B14010177.png)

